
N'-(2,3-diphenyl-6-quinoxalinyl)-N,N-dimethylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,3-diphenyl-6-quinoxalinyl)-N,N-dimethylthiourea, commonly known as DPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPTU belongs to the class of thiourea derivatives and has been found to possess a wide range of biological and pharmacological properties.
作用機序
The exact mechanism of action of DPTU is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. DPTU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. DPTU has also been found to inhibit the activity of various kinases and transcription factors that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
DPTU has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in tumor cells. DPTU has also been found to reduce inflammation and oxidative stress in various tissues and organs. In addition, DPTU has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using DPTU in lab experiments is its wide range of biological and pharmacological properties. DPTU has been shown to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects, making it a versatile compound for scientific research. However, one limitation of using DPTU in lab experiments is its potential toxicity. DPTU has been found to be toxic at high doses, and caution should be exercised when handling and administering the compound.
将来の方向性
There are several future directions for research on DPTU. One area of interest is the development of DPTU-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms underlying the biological and pharmacological effects of DPTU. Additionally, further studies are needed to determine the optimal dosage and administration of DPTU for its potential therapeutic applications.
合成法
The synthesis of DPTU involves the reaction of 2,3-diphenylquinoxaline with dimethylthiourea in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and chromatography.
科学的研究の応用
DPTU has been extensively studied for its potential applications in scientific research. It has been found to possess anti-tumor, anti-inflammatory, and anti-oxidant properties. DPTU has also been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-(2,3-diphenylquinoxalin-6-yl)-1,1-dimethylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4S/c1-27(2)23(28)24-18-13-14-19-20(15-18)26-22(17-11-7-4-8-12-17)21(25-19)16-9-5-3-6-10-16/h3-15H,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZXKFQZBSCIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

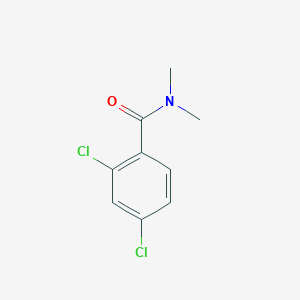
![5-(3-methoxyphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5211052.png)
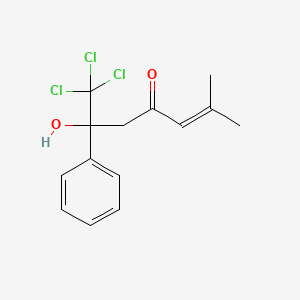
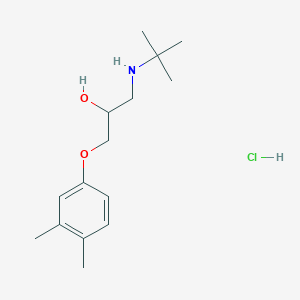
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5211071.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5211079.png)
![3-{[(2-chlorobenzoyl)amino]methyl}-N-(2,3-dimethylphenyl)-1-piperidinecarboxamide](/img/structure/B5211085.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5211091.png)
![N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5211096.png)
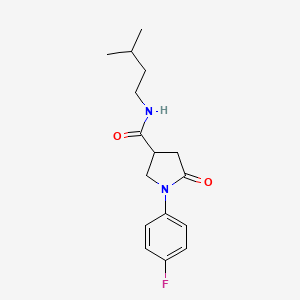
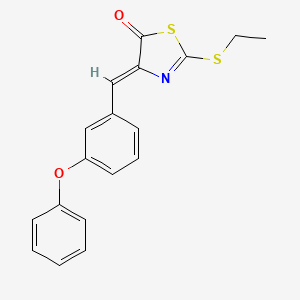
![N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5211116.png)
![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5211128.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5211156.png)